![molecular formula C15H15ClF3NO B1440246 N-({5-[2-(trifluoromethyl)phenyl]furan-2-yl}methyl)cyclopropanamine hydrochloride CAS No. 1197575-78-2](/img/structure/B1440246.png)
N-({5-[2-(trifluoromethyl)phenyl]furan-2-yl}methyl)cyclopropanamine hydrochloride
Overview
Description
N-({5-[2-(trifluoromethyl)phenyl]furan-2-yl}methyl)cyclopropanamine hydrochloride is a useful research compound. Its molecular formula is C15H15ClF3NO and its molecular weight is 317.73 g/mol. The purity is usually 95%.
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Scientific Research Applications
Neurokinin-1 Receptor Antagonism
N-({5-[2-(trifluoromethyl)phenyl]furan-2-yl}methyl)cyclopropanamine hydrochloride has been investigated for its properties as a neurokinin-1 (NK1) receptor antagonist. This application is significant in the context of developing treatments for conditions like emesis and depression. A study highlighted an orally active, water-soluble NK1 receptor antagonist, which is effective in preclinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Antiviral Activity
The compound's derivative, particularly its furan-2-yl group, has shown potential in antiviral activities. One study investigated its activity against varicella-zoster virus (VZV) and cytomegalovirus (CMV), demonstrating its effectiveness in combating these viruses (Ostrowski et al., 2009).
Synthesis and Chemical Properties
Research has also focused on the synthesis and structural characterization of compounds containing the N-({5-[2-(trifluoromethyl)phenyl]furan-2-yl}methyl)cyclopropanamine hydrochloride moiety. These studies are essential for understanding the chemical behavior and potential therapeutic applications of these compounds (Yan et al., 2008).
Antibacterial and Antiurease Activities
There is evidence of antibacterial and antiurease activities in derivatives of the compound. These findings are crucial for developing new antimicrobial agents and exploring their potential in treating bacterial infections (Sokmen et al., 2014).
properties
IUPAC Name |
N-[[5-[2-(trifluoromethyl)phenyl]furan-2-yl]methyl]cyclopropanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO.ClH/c16-15(17,18)13-4-2-1-3-12(13)14-8-7-11(20-14)9-19-10-5-6-10;/h1-4,7-8,10,19H,5-6,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEILXJNSCYRIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(O2)C3=CC=CC=C3C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-({5-[2-(trifluoromethyl)phenyl]furan-2-yl}methyl)cyclopropanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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